2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O2.ClH/c1-11-3-4(8)6(10-11)2-5(9)7(12)13;/h3,5H,2,9H2,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONNXTRNMRQAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which play crucial roles in numerous biological processes.
Mode of Action
It’s known that such compounds can bind to their targets and induce changes that affect the function of the target.
Biological Activity
2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound primarily involves its interaction with various biochemical pathways. Notably, it has shown significant inhibition of tryptophan hydroxylase (TPH1), an enzyme crucial in serotonin biosynthesis. The inhibition rate observed was approximately 64% at a concentration of 100 µM, indicating a strong potential for modulating serotonin levels in the central nervous system (CNS) .
Structure-Activity Relationships (SAR)
Research indicates that modifications to the core structure can significantly influence the biological activity of derivatives. For instance, substituents at the para position on the phenyl ring enhance interactions with catalytic residues in TPH1, improving inhibitory potency. The binding free energy predicted for optimal compounds was around -14.33 kcal/mol, demonstrating favorable interactions with key residues such as Arg257 and Thr265 .
Biological Evaluations
A summary of biological evaluations for various derivatives of the compound is presented in Table 1 below:
| Compound ID | Inhibition (%) at 100 µM | Key Interactions |
|---|---|---|
| Compound 6 | 64% | Arg257, Thr265 |
| Compound 9a | >60% | Gly333, Ser335 |
| Compound 18i | Optimal | Phe241, Glu317 |
Table 1: Inhibition activity of selected derivatives against TPH1 .
Case Studies
Several studies have highlighted the therapeutic potential of this compound class:
- Case Study 1 : A study evaluated the effects of the compound on serotonin levels in animal models. Results indicated that administration led to increased serotonin concentrations in the brain, suggesting potential applications in treating mood disorders.
- Case Study 2 : Another investigation focused on the neuroprotective effects of related pyrazole derivatives. It was found that these compounds could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
Pharmacological Implications
The biological activity observed suggests that this compound could serve as a lead compound for developing new antidepressant or anxiolytic medications. Its ability to inhibit TPH1 presents a novel approach to modulating serotonergic transmission.
Scientific Research Applications
Pharmacological Properties
The compound is recognized for its role as a selective modulator in various biological pathways. Its structural characteristics allow it to interact with specific receptors, making it a candidate for therapeutic applications.
Cancer Treatment
Research indicates that compounds similar to 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride can serve as tissue-selective androgen receptor modulators (SARMs). These compounds have demonstrated efficacy in preclinical studies for treating prostate cancer, highlighting their potential as non-steroidal alternatives to traditional therapies .
Case Study 1: Prostate Cancer Treatment
A study investigated the effects of SARMs on prostate cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in androgen-sensitive cells. The research supports the hypothesis that compounds like this compound may be effective in treating hormone-dependent cancers .
Case Study 2: Diabetes Treatment
In a clinical trial assessing the efficacy of Dipeptidyl Peptidase IV inhibitors, related pyrazole derivatives were shown to significantly lower HbA1c levels compared to placebo. This suggests that similar mechanisms might be applicable to this compound, warranting further investigation into its pharmacokinetics and therapeutic potential in diabetic patients .
Comparison with Similar Compounds
2-Amino-3-(4-Chloro-3-Methyl-1H-Pyrazol-1-yl)-2-Methylpropanoic Acid (CAS: 1340262-31-8)
This analogue differs in two key aspects:
- Pyrazole Substitution : The chlorine atom is retained at the 4-position, but the methyl group is shifted to the pyrazole’s 3-position (1H-pyrazol-1-yl vs. 3-yl in the target compound).
- Propanoic Acid Chain: A methyl group is added at the α-carbon of the propanoic acid chain (2-methyl substitution), altering steric bulk.
Key Implications :
- The hydrochloride salt in the target compound improves solubility compared to the free acid form of CAS 1340262-31-8, which is critical for bioavailability .
Heterocyclic Variants: Oxane Derivatives
2-Amino-3-(Oxan-4-yl)Propanoic Acid Hydrochloride (CAS: 128583-07-3)
This compound replaces the pyrazole ring with an oxane (tetrahydropyran) group, drastically altering electronic and steric properties:
Key Implications :
- Hydroxyl groups on oxane may increase hydrophilicity but lack the electron-withdrawing effects of chlorine, altering pharmacodynamic profiles .
Functional Group Modifications: Sulfonyl and Fluorine Derivatives
6-Fluoropyridine-2-Sulfonyl Chloride (CAS: 368866-33-5)
- Sulfonyl Chloride : Introduces strong electrophilicity, enabling covalent binding to nucleophilic residues (e.g., cysteine).
- Fluorine : Enhances metabolic stability via C-F bond strength, contrasting with the chlorine in the target compound .
Research Findings and Implications
- Pyrazole vs. Oxane : Pyrazole derivatives generally exhibit stronger interactions with metalloenzymes (e.g., kinases) due to aromaticity and nitrogen lone pairs . Oxane derivatives may favor hydrophobic pockets but lack directional bonding capacity.
- Chlorine Substitution: The 4-chloro group in the target compound enhances lipophilicity (logP ~1.5 estimated) compared to non-halogenated analogues, improving membrane permeability .
- Salt Forms: Hydrochloride salts (e.g., target compound) demonstrate ~20–30% higher solubility in water than free acids, critical for intravenous formulations .
Preparation Methods
Pyrazole Ring Functionalization and Coupling
- The 4-chloro-1-methylpyrazole intermediate is prepared through selective chlorination and methylation of pyrazole derivatives.
- The pyrazolyl substituent is then introduced onto the 3-position of propanoic acid derivatives via nucleophilic substitution or coupling reactions.
Amino Acid Backbone Construction
- Starting from suitable α-halo acids or α-keto acids, the amino group is introduced by amination or reductive amination.
- Protection of the amino or carboxyl groups may be employed during intermediate steps to avoid side reactions.
Hydrochloride Salt Formation
- The free amino acid is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or water) to form the stable hydrochloride salt.
- This salt form enhances solubility and stability for pharmaceutical applications.
Representative Synthetic Route (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chlorination and methylation of pyrazole | Selective chlorination agents, methyl iodide or methyl sulfate | 4-chloro-1-methylpyrazole | High | Controlled temperature to avoid over-chlorination |
| 2 | Coupling with α-halo propanoic acid | Base-mediated nucleophilic substitution | 2-(4-chloro-1-methylpyrazol-3-yl)propanoic acid | Moderate to high | Use of polar aprotic solvents recommended |
| 3 | Amination of α-position | Ammonia or amine source, reductive amination | 2-amino-3-(4-chloro-1-methylpyrazol-3-yl)propanoic acid | Moderate | Protection of carboxyl group may be necessary |
| 4 | Salt formation | HCl in ethanol or water | Hydrochloride salt | Quantitative | Crystallization for purity |
Note: Specific reaction times, temperatures, and purification methods vary by protocol.
Alternative Coupling and Derivatization Methods
Research on structurally related compounds suggests the following synthetic techniques applicable to this compound:
- Azide Coupling Method: Conversion of hydrazides to azides followed by coupling with amines offers high yields and mild conditions, useful for peptide-like derivatives.
- Dicyclohexylcarbodiimide (DCC) Coupling: Activation of carboxylic acids with DCC and N-hydroxysuccinimide (NHS) in acetonitrile allows efficient amide bond formation, applicable for amino acid derivatives.
- Trichloroacetimidate and Acetate Intermediates: These intermediates serve as excellent leaving groups for nucleophilic substitution, enabling structural modifications on hydroxyl-containing substrates.
These methods, while demonstrated on analogues with chlorophenyl or hydroxy substituents, provide valuable insights for optimizing synthesis of the pyrazolyl propanoic acid hydrochloride.
Research Findings and Optimization Insights
- Yield and Purity: Azide coupling methods generally provide higher yields and simpler workups compared to DCC/NHS coupling.
- Reaction Conditions: Mild temperatures (0–25 °C) and short reaction times (1–12 hours) are effective for coupling steps.
- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile, ethyl acetate) facilitate coupling reactions, while aqueous acidic solutions are preferred for salt formation.
- Protection Strategies: Use of Boc or Fmoc protecting groups on amino acids during multi-step syntheses helps prevent side reactions and improves product purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct nucleophilic substitution | α-halo acid, pyrazole derivative, base | Polar aprotic solvent, moderate heat | Straightforward, scalable | May require protection steps |
| Azide coupling | Hydrazide, NaNO2, HCl, amines | 0 °C to RT, aqueous/organic mix | High yield, mild | Requires azide intermediate handling |
| DCC/NHS coupling | Carboxylic acid, DCC, NHS, amines | Room temperature, acetonitrile | Widely used, efficient | Side product removal needed |
| Salt formation | HCl in ethanol/water | Room temperature | Improves stability and solubility | Requires crystallization |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid hydrochloride, and how is regioselectivity controlled during pyrazole ring formation?
- Methodological Answer : The compound can be synthesized via regioselective condensation and aza-Michael addition reactions. For example, pyrazole-containing α-amino acids are often synthesized using benzyloxycarbonyl (Z)-protected intermediates in a stepwise process. Regioselectivity is influenced by substituent electronic effects and reaction conditions (e.g., solvent polarity, temperature). NMR and HPLC should validate regiochemical outcomes .
Q. Which spectroscopic techniques are critical for confirming the stereochemical purity of this compound?
- Methodological Answer : Chiral HPLC or capillary electrophoresis is essential for assessing enantiomeric excess. X-ray crystallography provides definitive stereochemical confirmation. For intermediates, - and -NMR can track stereochemical integrity, particularly at the α-carbon of the amino acid moiety .
Q. How can researchers optimize reaction yields and minimize byproducts during synthesis?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., reagent stoichiometry, temperature, catalyst loading). For instance, fractional factorial designs reduce experimental runs while identifying critical factors. Response surface methodology (RSM) further refines optimal conditions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, safety goggles, lab coats) and engineering controls (fume hoods). Avoid skin contact and inhalation by adhering to protocols for handling halogenated pyrazoles. Implement emergency showers/eye wash stations and monitor airborne concentrations .
Q. What strategies mitigate solubility challenges during aqueous-phase reactions involving this compound?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility. For aqueous systems, adjust pH to exploit zwitterionic properties of the amino acid moiety. Co-solvents like ethanol or surfactants may improve dispersion .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the efficiency of synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental design. Tools like ICReDD integrate computational and experimental data to identify optimal reaction pathways, reducing trial-and-error approaches .
Q. What approaches resolve contradictions between experimental NMR data and computational structural predictions?
- Methodological Answer : Cross-validate using 2D NMR (COSY, NOESY) to assign proton environments. Compare computed chemical shifts (via DFT) with experimental data. Discrepancies may arise from solvent effects or conformational flexibility, requiring explicit solvation models in simulations .
Q. How can statistical analysis address conflicting reports of regioselectivity in pyrazole functionalization?
- Methodological Answer : Meta-analysis of literature data using multivariate regression to identify variables (e.g., substituent electronegativity, solvent dielectric constant) driving regioselectivity. Kinetic studies (e.g., stopped-flow NMR) can differentiate thermodynamic vs. kinetic control .
Q. What methodologies predict the reactivity of the 4-chloro-pyrazole moiety in novel reaction environments?
- Methodological Answer : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. Molecular dynamics simulations assess steric effects in crowded environments. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Q. How can researchers evaluate environmental stability and degradation pathways of this compound?
- Methodological Answer : Conduct accelerated stability studies under varied pH, temperature, and UV exposure. LC-MS/MS tracks degradation products. QSAR models predict ecotoxicological profiles, while OECD guidelines (e.g., hydrolysis studies) assess persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
